Chonglou Saponin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Paris saponin VII predominantly occurs in the leaves of Paris polyphylla var. yunnanensis and is promoted by high light intensity . The biosynthesis involves the glycosylation of the steroidal saponin skeleton, catalyzed by glycosyltransferases .

Industrial Production Methods: Industrial production of Paris saponin VII involves the cultivation of Paris polyphylla under controlled light conditions to enhance the yield of the compound. The leaves are the primary organ for synthesis, and the compound is transported to the rhizome via vascular tissue .

Analyse Des Réactions Chimiques

Types of Reactions: Paris saponin VII undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the saponin structure .

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of Paris saponin VII, which may exhibit different pharmacological activities .

Applications De Recherche Scientifique

Chemistry: In chemistry, Paris saponin VII is used as a precursor for synthesizing other bioactive compounds .

Biology: In biological research, it is used to study the effects of saponins on cellular processes, including apoptosis and autophagy .

Medicine: In medicine, Paris saponin VII has shown therapeutic potential against various cancers, including breast cancer, by inducing autophagy and apoptosis . It also exhibits anti-rheumatoid arthritic effects by regulating the expressions of apoptosis proteins .

Industry: In the pharmaceutical industry, Paris saponin VII is used in the development of anticancer drugs and immunomodulatory agents .

Mécanisme D'action

Paris saponin VII exerts its effects through multiple molecular targets and pathways:

Molecular Targets: The compound directly binds to the MST2-MOB1-LATS1 ternary complex, activating the Hippo signaling pathway . This activation leads to the inhibition of Yes-associated protein (YAP) and promotes autophagy and apoptosis in cancer cells .

Pathways Involved: Paris saponin VII also regulates the Ras signaling pathway, inducing apoptosis and cell cycle arrest in colorectal cancer cells . Additionally, it inhibits the PI3K/Akt and NFκB signaling pathways, contributing to its anticancer effects .

Comparaison Avec Des Composés Similaires

Paris saponin VII is unique among saponins due to its specific molecular targets and pathways. Similar compounds include:

Polyphyllin II: Another saponin from Paris polyphylla, which also exhibits anticancer properties by inducing apoptosis and inhibiting the PI3K/Akt pathway .

Pennogenyl Saponin: Reported from Paris quadrifolia rhizome, this saponin induces apoptotic cell death in human cervical cancer cells .

Dammarane Saponins: These saponins, found in various plant species, exhibit cytotoxic activities on multiple cancer cell lines and inhibit several signaling pathways .

Propriétés

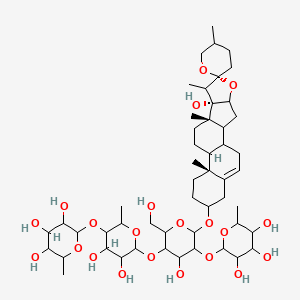

Formule moléculaire |

C51H82O21 |

|---|---|

Poids moléculaire |

1031.2 g/mol |

Nom IUPAC |

2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49-,50+,51+/m0/s1 |

Clé InChI |

FBFJAXUYHGSVFN-ISUPFHCDSA-N |

SMILES isomérique |

CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)

![Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B14794675.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794698.png)

![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)

![Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14794757.png)

![(S)-tert-Butyl (6,8-difluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14794765.png)

![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)